molecular formula C32H18 B13138972 Dibenzo(FG,WX)hexacene CAS No. 192-60-9

Dibenzo(FG,WX)hexacene

Cat. No.: B13138972
CAS No.: 192-60-9
M. Wt: 402.5 g/mol
InChI Key: SONGGXGQTMYIKP-UHFFFAOYSA-N
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Description

Dibenzo(FG,WX)hexacene is a polycyclic aromatic hydrocarbon with the molecular formula C32H18 It is a member of the hexacene family, characterized by six linearly fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(FG,WX)hexacene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of a suitable precursor, such as a hexaphenylbenzene derivative, using a strong Lewis acid like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hexacene core.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(FG,WX)hexacene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield partially hydrogenated products.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid (HNO3) or bromine (Br2) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

The major products formed from these reactions include quinones, partially hydrogenated derivatives, and substituted hexacenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibenzo(FG,WX)hexacene has several scientific research applications, including:

    Organic Electronics: Due to its unique electronic properties, it is used in the development of organic semiconductors and field-effect transistors.

    Materials Science: It is studied for its potential use in the fabrication of advanced materials with specific electronic and optical properties.

    Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their derivatives.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.

Mechanism of Action

The mechanism by which Dibenzo(FG,WX)hexacene exerts its effects is primarily related to its electronic structure. The compound’s extended π-conjugation allows for efficient charge transport and interaction with other molecules. Molecular targets and pathways involved in its action include interactions with electron-rich or electron-deficient species, facilitating various chemical transformations and electronic applications.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo(FG,ST)hexacene
  • Dibenzo(HI,UV)hexacene
  • Dibenzo(JK,A1B1)octacene

Uniqueness

Dibenzo(FG,WX)hexacene is unique due to its specific arrangement of benzene rings and the resulting electronic properties. Compared to other hexacenes, it may exhibit different reactivity and stability, making it suitable for specific applications in organic electronics and materials science.

Properties

CAS No.

192-60-9

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

octacyclo[14.14.2.02,15.04,13.06,11.020,32.021,26.027,31]dotriaconta-1(30),2,4,6,8,10,12,14,16,18,20(32),21,23,25,27(31),28-hexadecaene

InChI

InChI=1S/C32H18/c1-2-8-20-16-22-18-30-28-14-6-12-26-24-10-4-3-9-23(24)25-11-5-13-27(31(25)32(26)28)29(30)17-21(22)15-19(20)7-1/h1-18H

InChI Key

SONGGXGQTMYIKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C5=CC=CC6=C5C7=C(C=CC=C7C4=CC3=CC2=C1)C8=CC=CC=C68

Origin of Product

United States

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